molecular formula C14H12N4OS B12922235 1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- CAS No. 84249-74-1

1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)-

Cat. No.: B12922235
CAS No.: 84249-74-1
M. Wt: 284.34 g/mol
InChI Key: ILZNZLJXRVKFNZ-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For example, the preparation of 1,3,4-oxadiazole-2(3H)-thione derivatives can be achieved by reacting hydrazides with carbon disulfide in the presence of a base such as potassium hydroxide.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxide derivatives.

    Reduction: Reduction of the thione group to a thiol group.

    Substitution: Nucleophilic substitution reactions at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can yield oxadiazole-2-oxide derivatives, while nucleophilic substitution can introduce various functional groups into the oxadiazole ring.

Scientific Research Applications

1,3,4-Oxadiazole-2(3H)-thione derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.

    Agriculture: As fungicides and herbicides.

    Material Science: As components in organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, these compounds may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The specific pathways involved can vary depending on the biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.

    1,2,4-Oxadiazole derivatives: Compounds with a similar oxadiazole ring but different substitution patterns.

    Thiadiazole derivatives: Compounds with a sulfur atom in place of the oxygen atom in the oxadiazole ring.

Uniqueness

1,3,4-Oxadiazole-2(3H)-thione, 3-((phenylamino)methyl)-5-(4-pyridinyl)- is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. The presence of both phenylamino and pyridinyl groups can enhance its interactions with biological targets and improve its solubility and stability.

Properties

CAS No.

84249-74-1

Molecular Formula

C14H12N4OS

Molecular Weight

284.34 g/mol

IUPAC Name

3-(anilinomethyl)-5-pyridin-4-yl-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H12N4OS/c20-14-18(10-16-12-4-2-1-3-5-12)17-13(19-14)11-6-8-15-9-7-11/h1-9,16H,10H2

InChI Key

ILZNZLJXRVKFNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=CC=NC=C3

Origin of Product

United States

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